Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate
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Overview
Description
Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate is an organic compound that belongs to the class of esters. It features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an ethyl ester functional group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate typically involves the reaction of 3-pyridinecarboxaldehyde with methylamine to form an intermediate, which is then esterified with ethyl chloroacetate. The reaction conditions often include:
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Temperature: Moderate temperatures around 50-70°C.
Time: Reaction times can vary from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(methylamino)-2-(pyridin-2-yl)acetate: Similar structure but with the pyridine ring at a different position.
Ethyl 2-(methylamino)-2-(pyridin-4-yl)acetate: Another positional isomer.
Methyl 2-(methylamino)-2-(pyridin-3-yl)acetate: Similar compound with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific structural arrangement, which can influence its reactivity and biological activity. The position of the pyridine ring and the type of ester group can significantly impact the compound’s properties and applications.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 2-(methylamino)-2-pyridin-3-ylacetate |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)9(11-2)8-5-4-6-12-7-8/h4-7,9,11H,3H2,1-2H3 |
InChI Key |
FIOOFGLZYWXLJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CN=CC=C1)NC |
Origin of Product |
United States |
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